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Compound of Interest

Compound Name: Methyl 2-aminonicotinate

Cat. No.: B050381

This guide provides a comprehensive analysis of the spectral data for methyl 2-
aminonicotinate, a key intermediate in pharmaceutical and chemical synthesis. The following
sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with the experimental protocols utilized for their acquisition. This document is
intended for researchers, scientists, and professionals in the field of drug development and
chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The analysis of both *H and *3C NMR spectra is crucial
for the structural elucidation of methyl 2-aminonicotinate.

'H NMR Spectral Data

The *H NMR spectrum reveals the number of different types of protons, their chemical
environments, and their connectivity within the molecule.
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. . Coupling
Chemical Shift L . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
8.16 dd 1H 48,19 Pyridine H-6
7.99 dd 1H 7.7,1.9 Pyridine H-4
6.66 dd 1H 7.7,4.8 Pyridine H-5
6.13 brs 2H - -NH:2
3.88 S 3H - -OCHs

Solvent: CDClIs,
Frequency: 90
MHz

13C NMR Spectral Data

The 13C NMR spectrum provides information about the different carbon environments in the

molecule.
Chemical Shift (8) ppm Assighment
168.4 Ester Carbonyl (C=0)
159.2 Pyridine C-2
152.5 Pyridine C-6
138.8 Pyridine C-4
114.7 Pyridine C-5
107.0 Pyridine C-3
51.6 Methyl (-OCHs)

Solvent: CDCIs, Frequency: 22.5 MHz

Experimental Protocol for NMR Spectroscopy
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A standardized protocol is essential for acquiring high-quality NMR spectra.

o Sample Preparation: Dissolve approximately 5-10 mg of methyl 2-aminonicotinate in 0.6-
0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a standard 5 mm NMR tube.[1]
Ensure the sample is fully dissolved to avoid spectral artifacts.

e Instrumentation: The spectra are recorded on a high-resolution NMR spectrometer.[2]
e 1H NMR Acquisition:

o The instrument is tuned to the proton frequency.

o A standard one-pulse sequence is typically used.

o Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a
relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected
proton signals.

e 13C NMR Acquisition:
o The instrument is tuned to the carbon frequency.

o A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for
each carbon.

o A greater number of scans is required due to the low natural abundance of 3C.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to
generate the spectrum. Phase and baseline corrections are applied. The chemical shifts are
referenced to the residual solvent peak (e.g., CDCIs at 7.26 ppm for *H and 77.16 ppm for
13C) or an internal standard like tetramethylsilane (TMS).
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Figure 1: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of methyl 2-aminonicotinate shows characteristic absorption bands for its

primary functional groups.
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Wavenumber (cm~?) Intensity Assignment
3478, 3326 Strong, Sharp N-H Stretch (Primary Amine)
3000 Medium Aromatic C-H Stretch
2952 Medium Aliphatic C-H Stretch (-CHs)
1698 Strong, Sharp C=0 Stretch (Ester)
i C=C & C=N Stretch (Aromatic

1613, 1582, 1492 Medium-Strong )

Ring)
1291 Strong C-O Stretch (Ester)
1100 Medium C-N Stretch (Amine)

Aromatic C-H Bend (Out-of-
751 Strong

Plane)

Sample Phase: Liquid Film

Experimental Protocol for IR Spectroscopy

o Sample Preparation: For a liquid film analysis, a small drop of the neat liquid sample is

placed between two salt plates (e.g., NaCl or KBr).[3] If the sample is a solid, it can be

prepared as a KBr pellet or a Nujol mull.[3]

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.[4]

o Data Acquisition:

o A background spectrum of the empty sample holder (or salt plates) is recorded.

o The sample is placed in the IR beam path, and the sample spectrum is recorded.

o The instrument measures the interference pattern of the transmitted IR radiation.

o Data Processing: The background spectrum is automatically subtracted from the sample

spectrum. A Fourier transform is then performed on the interferogram to produce the final IR
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spectrum, which is typically plotted as percent transmittance versus wavenumber.[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It
provides information about the molecular weight and fragmentation pattern of a compound.

MS Spectral Data

The mass spectrum of methyl 2-aminonicotinate confirms its molecular weight and shows
characteristic fragments.

Mass-to-Charge Ratio

(mi2) Relative Intensity (%) Assignment
m/z
152 100 [M]* (Molecular lon)
121 ~80 [M - OCHs]*
93 ~40 M - COOCHs]*
[ ]

lonization Method: Electron
Impact (El) at 70 eV

Experimental Protocol for Mass Spectrometry

o Sample Introduction: The sample is introduced into the ion source of the mass spectrometer.
For volatile compounds like methyl 2-aminonicotinate, a direct insertion probe or gas
chromatography inlet can be used.[5]

« lonization: In the ion source, the sample molecules are bombarded with high-energy
electrons (typically 70 eV for Electron Impact ionization), causing them to ionize and form a
molecular ion (M™*).[5]

o Fragmentation: The high energy of the ionization process causes the molecular ion to
fragment into smaller, characteristic charged fragments and neutral species.[5]

o Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
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» Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum which is a plot of relative intensity versus m/z.
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Figure 2: Relationship between spectral methods and structural data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

e 2. chem.libretexts.org [chem.libretexts.org]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b050381?utm_src=pdf-body-img
https://www.benchchem.com/product/b050381?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Spectral_Database_for_Organic_Compounds
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

3. Spectral Database for Organic Compounds | re3data.org [re3data.org]

4. mdpi.com [mdpi.com]

5. SDBS: Spectral Database for Organic Compounds — Clark Physical Sciences Library
[physicalsciences.library.cornell.edu]

To cite this document: BenchChem. [Spectral Analysis of Methyl 2-aminonicotinate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050381#methyl-2-aminonicotinate-spectral-analysis-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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